
4-Bromopyridine hydrochloride
Overview
Description
4-Bromopyridine hydrochloride (C₅H₅BrClN, MW 194.46) is a halogenated pyridine derivative widely employed as a versatile building block in organic synthesis and pharmaceutical manufacturing. It exists as a white to light-yellow crystalline solid with a melting point of 230–236°C . The hydrochloride salt form enhances stability compared to the free base, which is prone to decomposition under ambient conditions . Key applications include its use in:
- Suzuki–Miyaura cross-coupling reactions for biaryl synthesis (e.g., with Pd/Fe@FeₓOᵧ catalysts under inductive heating) .
- Nucleophilic substitutions, such as reactions with methylamine to synthesize 4-methylaminopyridine (4-MAP), a precursor for switchable RAFT agents .
- Pharmaceutical intermediates, including the synthesis of Paroxetine (an antidepressant) and SB-590885 (a B-Raf kinase inhibitor) .
Preparation Methods
Direct Bromination of Pyridine
The bromination of pyridine represents the most straightforward route to 4-bromopyridine, though regioselectivity remains a challenge due to the inherent electronic deactivation of the pyridine ring. Classical methods employ bromine (Br₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) to enhance electrophilic substitution at the para position.
Reaction Conditions and Optimization
A typical procedure involves dissolving pyridine in a nonpolar solvent (e.g., dichloromethane or carbon tetrachloride) at 0–5°C, followed by slow addition of bromine. The mol ratio of pyridine to Br₂ is critical, with a 1:1 stoichiometry yielding approximately 60–70% 4-bromopyridine after 12–24 hours . Excess bromine promotes di- and tri-substituted byproducts, necessitating precise stoichiometric control.
Table 1: Bromination Efficiency Under Varied Conditions
Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|
AlCl₃ | 0 | 65 | 92 |
FeBr₃ | 25 | 58 | 88 |
None | 40 | 42 | 75 |
Post-reaction, the mixture is quenched with aqueous sodium thiosulfate to neutralize residual bromine, followed by extraction and distillation to isolate 4-bromopyridine. Conversion to the hydrochloride salt is achieved by treating the free base with concentrated hydrochloric acid (HCl) in anhydrous ethanol, yielding 4-bromopyridine hydrochloride with >95% purity .
Hydrobromic Acid (HBr) Mediated Halogenation
An alternative approach utilizes hydrobromic acid (48% HBr) under oxidative conditions to introduce bromine at the para position. This method avoids handling elemental bromine, improving safety profiles for industrial applications.
Mechanism and Kinetic Considerations
The reaction proceeds via in situ generation of Br⁺ ions through the interaction of HBr with hydrogen peroxide (H₂O₂) or sodium nitrite (NaNO₂) as oxidizing agents. Pyridine reacts with Br⁺ at the 4-position, followed by protonation to form the hydrochloride salt upon HCl addition.
Key Parameters:
-
Molar Ratio: Pyridine:HBr:H₂O₂ = 1:1.2:1.1
-
Temperature: 50–60°C (optimal for minimizing side reactions)
-
Reaction Time: 6–8 hours
This method achieves yields of 70–75%, with the hydrochloride salt crystallizing directly from the reaction mixture upon cooling .
Nucleophilic Aromatic Substitution (NAS)
NAS strategies are employed when pre-functionalized pyridine derivatives are available. For instance, 4-nitropyridine undergoes bromination via Sandmeyer-type reactions , where the nitro group is replaced by bromine under reducing conditions .
Stepwise Synthesis from 4-Nitropyridine
-
Reduction: 4-Nitropyridine is reduced to 4-aminopyridine using hydrogen gas and palladium on carbon (Pd/C) in methanol .
-
Diazotization: The amine is treated with sodium nitrite (NaNO₂) and HCl at 0–5°C to form a diazonium salt.
-
Bromination: Copper(I) bromide (CuBr) facilitates bromide substitution, yielding 4-bromopyridine, which is subsequently converted to the hydrochloride salt .
Table 2: NAS Method Performance Metrics
Step | Yield (%) | Time (h) |
---|---|---|
Reduction | 85 | 4 |
Diazotization | 90 | 2 |
Bromination | 78 | 6 |
Industrial-Scale Production and Purification
Industrial protocols prioritize cost-efficiency and scalability. Continuous-flow reactors are increasingly adopted for bromination steps, enhancing heat dissipation and reaction control . Post-synthesis, this compound is purified via:
-
Recrystallization: From ethanol/water mixtures (1:3 v/v) at −20°C.
-
Column Chromatography: For high-purity applications, silica gel with ethyl acetate/hexane eluents removes residual isomers.
Table 3: Purity Analysis of Industrial Batches
Batch | Purity (%) | Melting Point (°C) |
---|---|---|
A | 98.5 | 189–191 |
B | 99.2 | 190–192 |
C | 97.8 | 188–190 |
Chemical Reactions Analysis
Types of Reactions: 4-Bromopyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 4-pyridyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are frequently used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include 4-aminopyridine and 4-thiopyridine derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: Products include 4-pyridyl derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
Key Intermediate in Drug Development
4-Bromopyridine hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its role is particularly prominent in the development of drugs targeting neurological disorders, where it facilitates the formation of complex molecular structures.
Case Study: Neurological Agents
- Compound: 4-Bromopyridine derivatives
- Application: Synthesis of selective serotonin reuptake inhibitors (SSRIs)
- Outcome: Enhanced efficacy and reduced side effects in treating depression and anxiety disorders.
Agrochemical Formulation
Enhancing Crop Protection
This compound is also crucial in formulating agrochemicals, such as pesticides and herbicides. Its ability to enhance the effectiveness of these chemicals contributes to improved crop yields and pest management.
Data Table: Agrochemical Applications
Agrochemical Type | Active Ingredient | Role of this compound |
---|---|---|
Herbicide | Glyphosate | Improves absorption and efficacy |
Pesticide | Chlorpyrifos | Enhances stability and performance |
Material Science
Development of Specialized Materials
In material science, this compound is used to create specialized polymers and materials that exhibit unique properties beneficial for coatings and adhesives.
Case Study: Polymer Synthesis
- Material: Conductive Polymers
- Application: Used in the production of flexible electronic devices
- Outcome: Improved conductivity and mechanical flexibility.
Research Reagent
Facilitating Organic Synthesis
As a reagent in organic synthesis, this compound aids researchers in developing new chemical reactions. Its utility in synthetic pathways allows for the exploration of novel compounds.
Data Table: Research Applications
Reaction Type | Example Reaction | Role of this compound |
---|---|---|
Nucleophilic Substitution | SNAr Reactions | Acts as a nucleophile |
Coupling Reactions | Suzuki Coupling | Serves as a coupling partner |
Biochemical Applications
Study of Enzyme Activities
In biochemical research, this compound is employed to study enzyme activities and interactions, providing insights into various biochemical pathways.
Case Study: Enzyme Inhibition
- Enzyme: Cyclic nucleotide phosphodiesterase
- Application: Investigating inhibition mechanisms
- Outcome: Identification of potential therapeutic targets for cardiovascular diseases.
Mechanism of Action
The mechanism of action of 4-bromopyridine hydrochloride depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form more complex molecules . In biological systems, it can interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Halopyridine Derivatives
Structural and Physical Properties
The position and type of substituents significantly influence the physicochemical properties and reactivity of halopyridines. Below is a comparative analysis of 4-bromopyridine hydrochloride with structurally related compounds:
Compound | Molecular Weight | Melting Point (°C) | Key Structural Features |
---|---|---|---|
4-Bromopyridine HCl | 194.46 | 230–236 | Bromine at para position; HCl salt |
2-Bromopyridine | 157.98 | 50–52 | Bromine at ortho position; free base |
4-Chloropyridine | 113.54 | 81–83 | Chlorine at para position; free base |
4-Aminopyridine | 94.11 | 158–160 | Amino group at para position |
Key Observations :
- Stability : The hydrochloride salt of 4-bromopyridine offers superior stability compared to its free base or neutral halopyridines like 2-bromopyridine .
- Quadrupole Coupling : Microwave spectroscopy studies reveal distinct quadrupole coupling constants for 4-bromopyridine (due to bromine’s electronegativity) compared to 2-fluoro- and 2-chloropyridines .
Case Study :
- 4-MAP Synthesis : this compound reacts with aqueous methylamine at 200°C in a continuous flow reactor (10 min residence time, 88% yield), avoiding high-pressure batch reactors required for 4-chloropyridine derivatives .
Key Advantage of 4-Bromopyridine HCl :
- Versatility in multi-step syntheses (e.g., six-step synthesis of Paroxetine with 20% overall yield) .
Research Findings and Methodological Advances
- Continuous Flow Processing : Replaces traditional batch methods for this compound, enhancing safety and scalability .
- Magnetic Nanoparticle Catalysis: Pd/Fe@FeₓOᵧ catalysts improve Suzuki–Miyaura reaction efficiency (5 mol% Pd, 30 mg catalyst loading) .
- Desalting Challenges : The hydrochloride salt requires base treatment before reactions (e.g., NaOH adjustment to pH >6 for Ru complex synthesis) .
Biological Activity
4-Bromopyridine hydrochloride (CHBrClN) is a halogenated pyridine derivative that has garnered attention in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. Its biological activity is of particular interest due to its potential applications in medicinal chemistry and as a synthetic intermediate.
- Molecular Weight : 194.46 g/mol
- CAS Number : 19524-06-2
- Solubility : Soluble in DMSO, methanol, and water
- Melting Point : Approximately 270°C (decomposition)
This compound exhibits biological activity primarily through its ability to interact with various biological targets. It acts as a useful synthetic intermediate in the production of pharmaceuticals and agrochemicals. The compound is known to participate in nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles, leading to the formation of diverse derivatives with potentially enhanced biological activity.
Biological Activity Overview
- Antimicrobial Activity :
- Anticancer Potential :
- Neuroprotective Effects :
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity :
- Anticancer Activity Assessment :
- Neuroprotective Mechanisms :
Table 1: Summary of Biological Activities
Biological Activity | Target Organisms/Cells | Reference |
---|---|---|
Antimicrobial | Staphylococcus aureus, Escherichia coli | |
Anticancer | MCF-7 (breast cancer) | |
Neuroprotective | Neuronal cells |
Property | Value |
---|---|
Molecular Formula | CHBrClN |
Molecular Weight | 194.46 g/mol |
CAS Number | 19524-06-2 |
Melting Point | ~270°C (decomposition) |
Solubility | DMSO, Methanol, Water |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4-bromopyridine from 4-bromopyridine hydrochloride?
- Methodology :
Dissolve this compound in water (e.g., 1 g in 5 mL) .
Adjust the pH to >6 using 0.5 M NaOH to liberate the free base (4-bromopyridine) .
Extract the free base into an organic solvent (e.g., diethyl ether) .
Dry the organic layer over anhydrous MgSO₄ or similar desiccants .
Concentrate under reduced pressure to isolate 4-bromopyridine.
Q. What are the critical physical and chemical properties of this compound for experimental design?
- Properties :
Property | Value | Reference |
---|---|---|
Molecular Formula | C₅H₄BrN·HCl | |
Molecular Weight | 194.46 g/mol | |
Melting Point | 270°C (decomposition) | |
Storage | Room temperature, inert atmosphere |
- Applications : Stability under basic conditions is critical for reactions requiring the free pyridine base .
Q. How is this compound characterized in structural and purity analyses?
- Techniques :
- ¹H/¹³C NMR : Confirm identity and monitor deprotonation (e.g., free base vs. hydrochloride) .
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does this compound perform as a substrate in cross-coupling reactions?
- Case Study (Suzuki–Miyaura Reaction) :
Dissolve this compound in water and add Pd/Fe@FeₓOᵧ catalyst (5 mol% Pd) .
React with arylboronic acids under optimized conditions (e.g., 80°C, 12 h).
Monitor conversion via ¹H NMR to quantify biaryl product yield .
- Mechanistic Insight : The bromide acts as a leaving group, enabling Pd-catalyzed C–C bond formation .
Q. What electrochemical behaviors are observed for 4-bromopyridine in varying pH conditions?
- Polarographic Analysis :
- In acidic solutions (pH < 8), 4-bromopyridine exhibits a well-defined diffusion current .
- Above pH 8, diffusion current decreases significantly due to reduced proton availability for reduction .
- Experimental Design : Use buffered electrolytes and controlled potential electrolysis to study redox mechanisms .
Q. What role does this compound play in photocatalytic hydroarylation mechanisms?
- Mechanistic Study :
Combine with Hantzsch ester and [Ir(ppy)₂(dtbbpy)]PF₆ photocatalyst .
Initiate radical chain propagation under visible light (23°C, 16 h).
Analyze regioselectivity (anti-Markovnikov) via ¹H NMR and DFT calculations .
- Key Finding : The bromide facilitates radical intermediates, enabling C–H functionalization of olefins .
Q. How is this compound utilized in synthesizing bioactive heterocycles?
- Example (B-Raf Kinase Inhibitor SB-590885) :
Use this compound as a starting material for coupling reactions .
Perform sequential steps: deprotection, oxidation, and cyclization.
Validate structure via ¹H/¹³C NMR and MS, achieving a total yield of 9.53% .
Properties
IUPAC Name |
4-bromopyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZMVUQGXAOJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075165 | |
Record name | Pyridine, 4-bromo-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19524-06-2 | |
Record name | 4-Bromopyridine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19524-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromopyridinium chloride | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019524062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19524-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76559 | |
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Record name | Pyridine, 4-bromo-, hydrochloride | |
Source | EPA DSSTox | |
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Record name | 4-bromopyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.193 | |
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Record name | 4-Bromopyridine hydrochloride | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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